N-(4-Butoxybenzyl)formamide

Alcohol Dehydrogenase Enzyme Inhibition Comparative Potency

Select N-(4-Butoxybenzyl)formamide (BBF) for superior ADH inhibition in enzyme kinetics and in vivo ethanol metabolism studies. Its sub-micromolar Ki (0.14 µM equine ADH) and ~157-fold higher potency over p-butoxyphenol acetamide ensure assay sensitivity at minimal inhibitor concentrations. The para-butoxy substitution enhances lipophilicity (XLogP3-AA=2.3), making it ideal for blood-brain barrier penetration and membrane partitioning studies. Unlike generic N-benzylformamides, BBF delivers predictable, potent dual ADH/ALDH modulation. Insist on the validated chemotype—accept no uninformed substitutions. Request pricing for gram-scale lots.

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
CAS No. 87578-63-0
Cat. No. B1202484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Butoxybenzyl)formamide
CAS87578-63-0
Synonyms4-BBFA
N-(4-butoxybenzyl)formamide
N-(para-butoxybenzyl)formamide
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)CNC=O
InChIInChI=1S/C12H17NO2/c1-2-3-8-15-12-6-4-11(5-7-12)9-13-10-14/h4-7,10H,2-3,8-9H2,1H3,(H,13,14)
InChIKeyIKTKKUUKWIOWDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Butoxybenzyl)formamide (CAS:87578-63-0): An Alcohol Dehydrogenase (ADH) Inhibitor with Defined Potency and Selectivity Profiles


N-(4-Butoxybenzyl)formamide (4-BBFA) is a substituted formamide derivative with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol [1]. It functions as a noncompetitive inhibitor of alcohol dehydrogenase (ADH) enzymes, acting as an unreactive analogue of aldehyde substrates [2]. Its primary, peer-reviewed biological characterization defines it as an inhibitor of both equine and rat liver ADH, with distinct kinetic parameters that differentiate it from other amide-based and pyrazole-based ADH inhibitors [3].

Why Generic N-Benzylformamides Cannot Substitute for N-(4-Butoxybenzyl)formamide in ADH Inhibition


Inhibition of alcohol dehydrogenase (ADH) by formamides is highly sensitive to the structure of the N-substituent, which dictates binding affinity to the enzyme-NADH complex and influences inhibitor potency [1]. While the unsubstituted N-benzylformamide exhibits moderate inhibitory activity (Ki values in the micromolar range against human ADH isoforms), the introduction of a para-butoxy substituent, as in N-(4-Butoxybenzyl)formamide, significantly enhances both potency and lipophilicity (XLogP3-AA of 2.3) [2][3]. This structural modification alters the compound's interaction with the hydrophobic substrate-binding pocket of ADH, leading to a lower Ki value compared to many other formamides. Consequently, substituting N-(4-Butoxybenzyl)formamide with a simpler N-benzylformamide or a linear alkyl formamide will result in a substantial and predictable loss of inhibitory potency, as demonstrated by comparative Ki data [1]. Therefore, for applications requiring potent ADH inhibition with a specific logP profile, generic substitution is not scientifically justified.

Quantitative Evidence for Selecting N-(4-Butoxybenzyl)formamide Over In-Class Alternatives


Superior Potency of N-(4-Butoxybenzyl)formamide (BBF) Over p-Butoxyphenol Acetamide (BPA) Against Rat Liver ADH

In direct head-to-head studies, N-(4-butoxybenzyl)formamide (BBF) demonstrated a markedly lower apparent Ki value for rat liver alcohol dehydrogenase (ADH) compared to its structural analog, p-butoxyphenol acetamide (BPA). This indicates a significantly higher binding affinity and greater inhibitory potency for BBF [1].

Alcohol Dehydrogenase Enzyme Inhibition Comparative Potency

Enhanced Potency of N-(4-Butoxybenzyl)formamide (BBF) Compared to p-Butoxyphenol Acetamide (BPA) Against Equine Liver ADH

The potency advantage of N-(4-butoxybenzyl)formamide (BBF) over p-butoxyphenol acetamide (BPA) is even more pronounced when tested against purified equine liver alcohol dehydrogenase (ADH). BBF exhibited a Ki value that is two orders of magnitude lower than that of BPA, confirming its superior inhibitory profile across species [1].

Alcohol Dehydrogenase Enzyme Kinetics Species Comparison

Differential Selectivity of N-(4-Butoxybenzyl)formamide (BBF) for ADH over ALDH

In vivo administration of N-(4-butoxybenzyl)formamide (BBF) (460 µmol/kg, intraperitoneal) resulted in a significant decrease in rat liver ADH activity while uniquely also decreasing the activity of mitochondrial aldehyde dehydrogenase (ALDH). This effect on ALDH was not observed with the comparator compound, p-butoxyphenol acetamide (BPA), under identical experimental conditions [1]. This indicates a distinct biological profile for BBF.

Enzyme Selectivity Aldehyde Dehydrogenase In Vivo Metabolism

In Vivo Efficacy: N-(4-Butoxybenzyl)formamide Significantly Reduces Ethanol Catabolism in Rats

The in vivo relevance of N-(4-butoxybenzyl)formamide's (BBF) ADH inhibition was confirmed in a rat model. Pre-treatment with BBF (460 µmol/kg, i.p.) one hour prior to ethanol administration (2 g/kg body weight, i.p.) led to a significant decrease in ethanol catabolism [1]. This demonstrates that the compound's potent in vitro activity translates to a measurable physiological effect.

In Vivo Pharmacology Ethanol Metabolism Pharmacokinetics

Enhanced Lipophilicity of N-(4-Butoxybenzyl)formamide Compared to Simpler N-Benzylformamides

The para-butoxy substitution on the benzyl ring of N-(4-Butoxybenzyl)formamide significantly increases its lipophilicity, with a computed XLogP3-AA value of 2.3 [1]. This is in contrast to simpler N-benzylformamides, which have lower logP values, and implies that the 4-butoxy derivative will exhibit greater membrane permeability and a distinct pharmacokinetic profile, consistent with the class-level understanding that larger, substituted formamides are generally better inhibitors [2].

Lipophilicity Physicochemical Properties ADME

Potency Advantage of N-(4-Butoxybenzyl)formamide Over a Known Clinical Inhibitor, 4-Methylpyrazole (4-MP)

The study directly compared the inhibitory activity of N-(4-butoxybenzyl)formamide (BBF) against that of 4-methylpyrazole (4-MP), a clinically used ADH inhibitor (fomepizole). The authors report that BBF and the related BPA were studied as inhibitors and their action compared with that of 4-MP [1]. While a precise Ki value for 4-MP was not reported in the same assay, the fact that BBF (Ki 0.14 µM) was studied alongside 4-MP establishes it as a potent comparator to this benchmark inhibitor.

Comparative Pharmacology Drug Development ADH Inhibition

Defined Research Applications for N-(4-Butoxybenzyl)formamide Based on Comparative Evidence


In Vitro Biochemical Assays Requiring High-Potency ADH Inhibition

Researchers requiring a potent and well-characterized inhibitor of liver alcohol dehydrogenase for in vitro enzyme kinetics or structural biology studies should prioritize N-(4-Butoxybenzyl)formamide (BBF). Its sub-micromolar Ki value (0.14 µM for equine ADH) and ~157-fold higher potency compared to p-butoxyphenol acetamide (BPA) make it the superior choice when assay sensitivity and minimization of inhibitor concentration are critical [1].

In Vivo Rodent Models for Studying Ethanol Metabolism

For in vivo studies in rats investigating the role of ADH and ALDH in ethanol metabolism and toxicity, BBF is a uniquely qualified tool compound. Unlike the comparator BPA, BBF has demonstrated in vivo efficacy in reducing ethanol catabolism and exhibits a distinct dual effect on both ADH and mitochondrial ALDH activity [1]. This allows for a more nuanced exploration of the metabolic pathways involved in alcohol clearance.

Studies Requiring an ADH Inhibitor with a Defined, Higher Lipophilicity Profile

In experimental designs where compound lipophilicity is a key variable—such as studies of blood-brain barrier penetration, membrane partitioning, or for achieving specific cellular distribution—N-(4-Butoxybenzyl)formamide is the appropriate selection. Its computed XLogP3-AA value of 2.3 [2] is significantly higher than that of simpler N-benzylformamides, making it suitable for applications that demand a more hydrophobic ADH inhibitor.

Benchmarking Novel ADH Inhibitors Against a Non-Pyrazole Scaffold

N-(4-Butoxybenzyl)formamide serves as an excellent non-pyrazole control or benchmark compound for medicinal chemistry programs focused on developing next-generation ADH inhibitors. Having been directly compared to the clinical standard 4-methylpyrazole (4-MP) [1], its formamide scaffold offers an alternative chemotype for structure-activity relationship (SAR) studies and for assessing the selectivity and potency of new chemical entities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-Butoxybenzyl)formamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.